molecular formula C9H16N4O B13338189 6-Amino-2-(dimethylamino)-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

6-Amino-2-(dimethylamino)-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13338189
M. Wt: 196.25 g/mol
InChI Key: DVZNMLDEJXQJNS-UHFFFAOYSA-N
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Description

6-Amino-2-(dimethylamino)-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one (CAS 1343757-88-9) is a chemical compound with the molecular formula C9H16N4O and a molecular weight of 196.25 g/mol . It is a derivative of the 3,4-dihydropyrimidin-4-one (DHPM) scaffold, a privileged structure in medicinal chemistry and drug discovery. Compounds based on this core structure are extensively investigated for their diverse biological activities, which include serving as potent inhibitors of key biological targets . Research into similar dihydropyrimidinone analogs has demonstrated significant potential in therapeutic areas such as immunology and oncology, including the inhibition of Interleukin-8 (IL-8)-induced neutrophil chemotaxis, a key process in inflammatory diseases . Furthermore, the broader class of dihydropyrimidinones is known for antimicrobial, anticancer, and antioxidant properties, making them a versatile scaffold for developing novel pharmacological tools . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

4-amino-2-(dimethylamino)-5-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H16N4O/c1-5(2)6-7(10)11-9(13(3)4)12-8(6)14/h5H,1-4H3,(H3,10,11,12,14)

InChI Key

DVZNMLDEJXQJNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(NC1=O)N(C)C)N

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

  • β-Ketoester : Isopropyl acetoacetate provides the isopropyl group at the 5-position.
  • Aldehyde : For this compound, a suitable aldehyde or amine source that can lead to the 2-(dimethylamino) substitution is used.
  • Urea or Thiourea : Supplies the amino groups at positions 4 and 6.
  • Catalyst : Glacial acetic acid is commonly used.
  • Solvent : Ethanol or other protic solvents.
  • Temperature and Time : Refluxing for 8 hours is typical for good yields.

Example Procedure

A representative procedure from recent research on dihydropyrimidine derivatives is as follows:

  • Mix isopropyl acetoacetate (2 mmol) and the aldehyde derivative (2 mmol) in ethanol.
  • Add glacial acetic acid (0.5 mmol) as catalyst.
  • Stir at room temperature for 1 hour.
  • Add urea or thiourea (3 mmol).
  • Heat the mixture under reflux for 8 hours.
  • Cool, pour into crushed ice, neutralize with sodium bicarbonate.
  • Filter and wash the precipitate.
  • Recrystallize from suitable solvent to purify the product.

This method yields isopropyl-substituted dihydropyrimidinones with good purity and yield.

Characterization

  • 1H NMR : Characteristic signals for isopropyl group methyl doublets at δ ~1.0–1.2 ppm and methine multiplet at δ ~4.8–4.9 ppm.
  • 13C NMR : Carbonyl and ring carbons appear at expected chemical shifts confirming ring closure.
  • Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.

Alternative Synthetic Routes and Green Chemistry Considerations

Solvent-Free and Catalytic Methods

Recent studies have demonstrated:

  • Use of metal hydrogen sulfate catalysts under solvent-free conditions for dihydropyrimidinone synthesis, enhancing efficiency and reducing environmental impact.
  • Microwave-assisted synthesis to shorten reaction time and improve yields.

Avoidance of Toxic Reagents

  • Some pyrimidine syntheses avoid phosphorus oxychloride and other hazardous chlorinating agents, opting for milder cyclization and methylation steps.
  • Use of phase transfer catalysts and greener methylating agents like dimethyl carbonate reduces environmental burden.

Summary Table of Preparation Parameters

Step Reagents/Conditions Purpose/Outcome Notes
Biginelli condensation Isopropyl acetoacetate, aldehyde, urea, AcOH, EtOH, reflux 8 h Formation of 3,4-dihydropyrimidin-4-one core with isopropyl at C5 High yield, classical method
2-Position substitution Dimethylamine source or 2-halo intermediate + dimethylamine Introduction of 2-(dimethylamino) group May require post-synthesis step
Purification Recrystallization from suitable solvents Pure compound isolation Characterization by NMR, MS
Alternative catalysis Metal hydrogen sulfate catalyst, solvent-free Green synthesis approach Environmentally friendly
Methylation (if needed) Alkali, phase transfer catalyst, dimethyl sulfate or carbonate, 60-80 °C, 8-10 h Methylation of amino groups or ring nitrogens Avoids toxic reagents

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(dimethylamino)-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-Amino-2-(dimethylamino)-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Amino-2-(dimethylamino)-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

6-Amino-2-(dimethylamino)-5-(2-methylphenyl)-3,4-dihydropyrimidin-4-one

  • Key Differences : The propan-2-yl group at position 5 is replaced with a 2-methylphenyl (aromatic) substituent.
  • Molecular Formula : C₁₃H₁₆N₄O | Molecular Weight : 244.29 g/mol .
  • The 2-methylphenyl group may engage in π-π stacking interactions in biological targets, unlike the aliphatic isopropyl group.
  • Applications : Likely prioritized for targets requiring aromatic recognition (e.g., kinase inhibitors).

6-Hydroxy-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one

  • Key Differences: The dimethylamino group at position 2 is replaced with a hydroxy group.
  • Molecular Formula : C₇H₁₀N₂O₂ | Molecular Weight : 154.2 g/mol .
  • Impact of Substituent: The hydroxy group increases acidity (pKa ~10–12) compared to the basic dimethylamino group (pKa ~8–10). Enhanced hydrogen-bonding capacity could improve binding to polar targets (e.g., enzymes).
  • Applications : Marketed as a versatile scaffold for drug discovery, particularly in synthesizing analogs with tailored solubility .

6-Amino-2-(dimethylamino)-5-nitroso-3,4-dihydropyrimidin-4-one

  • Key Differences: The propan-2-yl group at position 5 is replaced with a nitroso (-NO) group.
  • Molecular Formula : C₇H₁₀N₄O₂ (estimated) .
  • May undergo tautomerization or dimerization, reducing stability compared to the isopropyl-substituted compound.
  • Applications: Potential use in catalysis or as a ligand in coordination chemistry .

6-Amino-5-β-D-glucopyranosyloxyuracil

  • Key Differences: The dihydropyrimidinone core is replaced with a uracil moiety, and position 5 bears a β-D-glucopyranosyloxy group.
  • Molecular Formula : C₁₀H₁₅N₃O₈ | Molecular Weight : 305.25 g/mol .
  • Impact of Substituent :
    • The glycosyl group drastically increases hydrophilicity and molecular weight, favoring applications in nucleoside chemistry.
    • Likely interacts with carbohydrate-binding proteins or enzymes.
  • Applications: Potential as an antiviral or anticancer nucleoside analog .

6-(1-Methyl-1H-pyrazol-5-yl)-2-{[(propan-2-yl)amino]methyl}-3,4-dihydropyrimidin-4-one

  • Key Differences: Position 6 has a 1-methylpyrazole group, and position 2 includes an isopropylaminomethyl side chain.
  • Molecular Formula : C₁₁H₁₈N₆O (estimated) .
  • Impact of Substituent: The pyrazole group adds a heterocyclic motif, enabling interactions with heme-containing enzymes or kinases. The isopropylaminomethyl chain introduces steric bulk and basicity.
  • Applications : Designed for targets requiring heterocyclic recognition (e.g., kinase inhibitors) .

Research Implications and Limitations

  • Structural Flexibility : Substituents at positions 2 and 5 dictate solubility, stability, and target affinity. For example, aromatic groups enhance lipophilicity, while polar groups (e.g., hydroxy, glycosyl) improve water solubility.
  • Data Gaps: Limited experimental data (e.g., melting points, solubility, bioactivity) in the evidence restrict quantitative comparisons. Further studies are needed to correlate structure with pharmacokinetic properties.
  • Synthetic Utility: The dimethylamino and isopropyl groups in the parent compound balance basicity and hydrophobicity, making it a promising lead for optimizing drug-like properties.

Biological Activity

6-Amino-2-(dimethylamino)-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound, often referred to in the literature by its chemical structure or as a pyrimidine analog, exhibits various pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula for 6-Amino-2-(dimethylamino)-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one is C₁₁H₁₄N₄O. Its structure includes a pyrimidine ring, which is significant in many biological processes and drug designs.

Antioxidant Activity

Research indicates that compounds similar to 6-Amino-2-(dimethylamino)-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one demonstrate notable antioxidant properties. In a study evaluating various pyrimidine derivatives, it was found that certain compounds exhibited high antioxidant activity with percentages ranging from 71% to 82% compared to standard antioxidants like Trolox. In contrast, some derivatives showed moderate activity around 30% .

CompoundAntioxidant Activity (%)IC50 (μM)
Compound A (related)821.1
Compound B (related)7810.7
Compound C (6-Amino derivative)30N/A

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including those from breast and lung cancers. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

The compound's structural characteristics suggest it may inhibit inflammatory pathways. Pyrimidine derivatives have been reported to modulate the NF-kB pathway, which plays a crucial role in inflammation and cancer progression. The presence of the amino group in the structure enhances its interaction with biological targets involved in these pathways .

Case Studies and Research Findings

  • Study on Antioxidant Properties : A recent study synthesized several pyrimidine derivatives and tested their antioxidant activities using linoleate oxidation assays. The results indicated that the presence of specific functional groups significantly enhanced antioxidant capacity.
  • Cytotoxicity Assays : In a comparative study involving various pyrimidine derivatives, 6-Amino-2-(dimethylamino)-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one exhibited moderate cytotoxicity against FaDu hypopharyngeal tumor cells when compared to established chemotherapeutics like bleomycin .
  • Inflammation Modulation : Research has shown that compounds with similar structures can inhibit the IKKβ enzyme, leading to decreased NF-kB activation and reduced inflammation markers in vitro .

Q & A

Q. What are the standard synthetic routes for 6-Amino-2-(dimethylamino)-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclocondensation reactions, leveraging methods analogous to those used for structurally related dihydropyrimidinones. For example, substituted pyrimidinones are often prepared by reacting thiourea derivatives with β-keto esters under acidic conditions, followed by aminolysis or alkylation to introduce substituents . Optimization strategies include:

  • Catalyst selection : Use of HCl or acetic acid to enhance cyclization efficiency.
  • Temperature control : Reactions conducted at reflux (e.g., ethanol, 80°C) to balance yield and side-product formation.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate pure products (yields >70%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Key techniques include:

  • 1H NMR : Identifies substituent environments (e.g., dimethylamino protons at δ 2.8–3.1 ppm, isopropyl groups as doublets near δ 1.2–1.4 ppm) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • Melting point analysis : Verifies purity (sharp melting points within 2°C range) .
  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when synthesizing derivatives of this compound?

Spectral inconsistencies (e.g., unexpected splitting or shifts) may arise from tautomerism, solvate formation, or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations .
  • Variable-temperature NMR : Detects dynamic processes (e.g., ring inversion) by observing signal coalescence at elevated temperatures .
  • Computational modeling : Compares experimental spectra with DFT-calculated chemical shifts (software: Gaussian, ADF) .

Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound in biochemical assays?

SAR studies focus on modifying substituents to enhance target binding or solubility:

  • Substituent variation : Replace the isopropyl group with bulkier alkyl chains (e.g., tert-butyl) to assess steric effects on receptor affinity .
  • Bioisosteric replacement : Swap the dimethylamino group with morpholine or piperazine to improve pharmacokinetics .
  • Assay design : Use radiolabeled binding assays (e.g., [3H]-ligand displacement) or enzymatic inhibition studies (IC50 determination) to quantify activity .

Q. How do solvent polarity and protic vs. aprotic environments influence the compound’s stability during storage and experimental use?

Stability is highly solvent-dependent:

  • Protic solvents (e.g., water, methanol) : May accelerate hydrolysis of the dihydropyrimidinone ring. Stabilize by buffering solutions at pH 6.5–7.0 (ammonium acetate/acetic acid buffer) .
  • Aprotic solvents (e.g., DMSO, DMF) : Reduce degradation but may promote aggregation. Use freshly distilled solvents and store under inert gas (N2/Ar) .
  • Long-term storage : Lyophilize and store at –20°C in amber vials to prevent photodegradation .

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